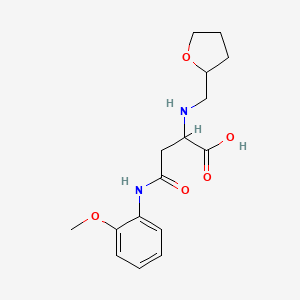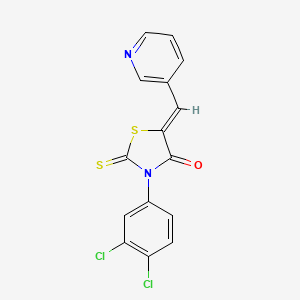
1-(4-Methylphenyl)-2,3-dimorpholin-4-yl-3-(2-thienyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-2,3-dimorpholin-4-yl-3-(2-thienyl)propan-1-one is a complex organic compound characterized by its unique structure, which includes a 4-methylphenyl group, two morpholine rings, and a thienyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-2,3-dimorpholin-4-yl-3-(2-thienyl)propan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the core structure through a Friedel-Crafts acylation reaction, followed by the introduction of the morpholine rings via nucleophilic substitution. The thienyl group is then added through a cross-coupling reaction, such as the Suzuki or Stille coupling, under palladium-catalyzed conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(4-Methylphenyl)-2,3-dimorpholin-4-yl-3-(2-thienyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted morpholine derivatives.
科学研究应用
Chemistry: In organic synthesis, 1-(4-Methylphenyl)-2,3-dimorpholin-4-yl-3-(2-thienyl)propan-1-one can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine: This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential pharmacological properties could be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: In material science, the compound’s structural features could be exploited to develop new materials with specific properties, such as enhanced conductivity or stability.
作用机制
The mechanism by which 1-(4-Methylphenyl)-2,3-dimorpholin-4-yl-3-(2-thienyl)propan-1-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
相似化合物的比较
1-(4-Methylphenyl)-2-morpholin-4-yl-3-(2-thienyl)propan-1-one: Lacks one morpholine ring, potentially altering its reactivity and biological activity.
1-(4-Methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one: Substitutes the thienyl group with a phenyl group, which may affect its electronic properties and interactions.
Uniqueness: 1-(4-Methylphenyl)-2,3-dimorpholin-4-yl-3-(2-thienyl)propan-1-one is unique due to the combination of its structural elements, which confer specific chemical and physical properties. The presence of both morpholine rings and the thienyl group distinguishes it from other similar compounds, potentially leading to unique reactivity and applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its complex structure and versatile reactivity make it a valuable compound for further research and development.
属性
分子式 |
C22H28N2O3S |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-2,3-dimorpholin-4-yl-3-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C22H28N2O3S/c1-17-4-6-18(7-5-17)22(25)21(24-10-14-27-15-11-24)20(19-3-2-16-28-19)23-8-12-26-13-9-23/h2-7,16,20-21H,8-15H2,1H3 |
InChI 键 |
BNKNETILKVSMCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C(C(C2=CC=CS2)N3CCOCC3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]propanehydrazide](/img/structure/B12154572.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide](/img/structure/B12154577.png)

![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12154587.png)
![1-[3-(pyridin-2-ylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]ethanone](/img/structure/B12154595.png)

![3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12154605.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B12154607.png)


![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12154622.png)
![methyl N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]carbamate](/img/structure/B12154628.png)

![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12154647.png)
